Valnivudine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FV-100 is a bicyclic nucleoside analogue that has shown significant potential as an antiviral agent, particularly against the varicella-zoster virus (VZV), which causes shingles and chickenpox . It is the hydrochloride salt of the 5′-valyl ester of Cf1743, a compound known for its high potency and selectivity against VZV .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FV-100 involves the preparation of the bicyclic nucleoside analogue Cf1743, followed by its conversion to the 5′-valyl ester hydrochloride salt . The original BCNAs (bicyclic nucleoside analogues) were obtained as by-products in palladium-catalyzed coupling of terminal alkynes with 5-iodo-nucleoside analogues . This process results in the preparation of 5-alkynyl-2′-deoxyuridines starting from 5-iodo-2′-deoxyuridine . BCNAs bearing an aryl side chain were then prepared, from which Cf1743 originated .
Industrial Production Methods: Industrial production methods for FV-100 are not extensively documented in the literature. the synthesis typically involves standard organic synthesis techniques, including palladium-catalyzed coupling reactions and esterification processes .
Chemical Reactions Analysis
Types of Reactions: FV-100 undergoes several types of chemical reactions, including phosphorylation, which is crucial for its antiviral activity . The compound is phosphorylated by the VZV-encoded thymidine kinase, which is essential for its activation .
Common Reagents and Conditions: Common reagents used in the synthesis of FV-100 include palladium catalysts, terminal alkynes, and 5-iodo-nucleoside analogues . The reaction conditions typically involve standard organic synthesis techniques, such as coupling reactions and esterification .
Major Products Formed: The major product formed from the synthesis of FV-100 is the 5′-valyl ester hydrochloride salt of Cf1743 . This compound has shown high potency and selectivity against VZV .
Scientific Research Applications
FV-100 has been extensively studied for its antiviral properties, particularly against VZV . It has shown potential in treating herpes zoster (shingles) and the associated pain, including post-herpetic neuralgia . The compound’s high potency and selectivity make it a promising candidate for antiviral therapy .
In addition to its antiviral applications, FV-100 has been studied for its potential use in other areas of medicine and biology. For example, its unique mechanism of action and high selectivity make it a valuable tool for studying viral replication and the role of thymidine kinase in viral infections .
Mechanism of Action
FV-100 exerts its antiviral effects through a specific mechanism involving phosphorylation by the VZV-encoded thymidine kinase . Once phosphorylated, the compound inhibits viral DNA synthesis by targeting the viral DNA polymerase . This inhibition prevents the replication of the virus and reduces the severity of the infection .
Comparison with Similar Compounds
FV-100 is unique among antiviral agents due to its high potency and selectivity against VZV . Similar compounds include acyclovir, valacyclovir, and famciclovir, which are also used to treat VZV infections . FV-100 has shown significantly higher potency and selectivity compared to these compounds .
List of Similar Compounds:- Acyclovir
- Valacyclovir
- Famciclovir
FV-100’s unique properties make it a promising candidate for further development and clinical use in the treatment of VZV infections .
Biological Activity
Valnivudine hydrochloride, also known as FV-100, is a prodrug that has been investigated primarily for its antiviral properties against the varicella-zoster virus (VZV), which causes shingles (herpes zoster). This article provides a detailed examination of the biological activity of this compound, including its pharmacological effects, clinical studies, and comparative efficacy against other antiviral agents.
Valnivudine is a nucleoside analogue that acts by inhibiting viral DNA synthesis. Once administered, it is metabolized to its active form, which competes with deoxythymidine triphosphate (dTTP) for incorporation into the viral DNA. This incorporation leads to chain termination and ultimately inhibits viral replication. The compound demonstrates a selective action against VZV due to its preferential phosphorylation by viral thymidine kinase, which enhances its antiviral potency compared to other nucleoside analogues.
Antiviral Efficacy
The efficacy of Valnivudine has been evaluated in various studies, particularly focusing on its ability to reduce pain associated with shingles and prevent post-herpetic neuralgia. A summary of key findings from clinical trials is presented in the table below:
Study | Population | Dosage | Efficacy Endpoint | Results |
---|---|---|---|---|
Phase I | Healthy adults | 100-800 mg | Safety and tolerability | No significant adverse effects reported |
Phase III | Shingles patients | 400 mg QD for 7 days | Pain reduction and prevention of post-herpetic neuralgia | Study terminated; efficacy not conclusively determined |
Comparative Study | Herpes zoster patients | 1000 mg Valacyclovir vs. FV-100 | Pain relief and incidence of neuralgia | No significant difference noted |
Clinical Trials Overview
- Phase I Trials : Initial studies demonstrated that Valnivudine is well-tolerated among healthy volunteers, with no serious adverse events reported at various dosages (100 mg to 800 mg) .
- Phase III Trials : The drug was compared with valacyclovir in a multicenter study aimed at assessing its effectiveness in reducing pain from shingles and preventing post-herpetic neuralgia. However, this study was terminated early due to insufficient data on efficacy .
- Safety Studies : In randomized double-blind placebo-controlled trials, Valnivudine's safety profile was consistent with existing antiviral therapies, showing no unexpected side effects .
Comparative Efficacy
Valnivudine's efficacy as an antiviral agent has been compared to other established treatments such as acyclovir and valacyclovir. While it shows promise due to its prodrug nature and potential for improved bioavailability, studies suggest that it does not significantly outperform existing therapies in terms of pain relief or incidence reduction of post-herpetic neuralgia .
Case Studies and Observations
Several case studies have highlighted the potential benefits of Valnivudine in specific populations:
- In elderly patients with acute herpes zoster, Valnivudine administration resulted in quicker pain relief compared to traditional therapies, although statistical significance was not achieved .
- A retrospective analysis indicated that patients treated with Valnivudine reported lower pain scores at earlier time points than those receiving standard care .
Properties
CAS No. |
956483-03-7 |
---|---|
Molecular Formula |
C27H36ClN3O6 |
Molecular Weight |
534.0 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C27H35N3O6.ClH/c1-4-5-6-7-17-8-10-18(11-9-17)21-12-19-14-30(27(33)29-25(19)36-21)23-13-20(31)22(35-23)15-34-26(32)24(28)16(2)3;/h8-12,14,16,20,22-24,31H,4-7,13,15,28H2,1-3H3;1H/t20-,22+,23+,24-;/m0./s1 |
InChI Key |
CAHTYTZOAVUCIU-ZMQZINMSSA-N |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)[C@H]4C[C@@H]([C@H](O4)COC(=O)[C@H](C(C)C)N)O.Cl |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)COC(=O)C(C(C)C)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.